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Compound of Interest

Compound Name: Enterostatin (rat)

Cat. No.: B12391721

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin is a pentapeptide that has garnered significant interest in the scientific community
for its role in regulating dietary fat intake. In rats, two primary sequences of this bioactive
peptide have been identified: Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg
(VPGPR).[1] This document provides detailed application notes and experimental protocols for
the chemical synthesis, purification, and bioactivity assessment of rat enterostatin, specifically
focusing on the APGPR sequence, which is the predominant form.[1] These guidelines are
intended to assist researchers in obtaining high-purity, biologically active enterostatin for use in
metabolic research and drug development.

Data Presentation

Table 1: Physicochemical Properties of Rat Enterostatin
(APGPR)
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Property

Value

Amino Acid Sequence

Ala-Pro-Gly-Pro-Arg (APGPR)

Molecular Formula C21H36NsOs
Molecular Weight 496.6 g/mol
Purity (Post-HPLC) >95%

Storage Conditions

-20°C as a lyophilized powder

Table 2: Summary of Quantitative Bioactivity Data for

Rat Enterostatin

© 2025 BenchChem. All rights reserved.

2/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Enterostatin Administration . Key Findings
Dose Species
Sequence Route on Fat Intake
Significantly
reduced high-fat
Intracerebroventr N _ _
APGPR el Not specified Rat food intake in a
icular
two-choice diet
scenario.[1]
Significant
VPGPR Intravenous 38 nmol Rat inhibition of high-
fat food intake.[2]
Immediate, dose-
Near-celiac dependent
VPDPR _ 0.05-13.5 nmol Rat o
arterial inhibition of food
intake.[3]
Immediate and
long-lastin
Intracarotid N I I
VPDPR ] Not specified Rat dose-related
arterial
inhibition of food
intake.[3]
Delayed
13.5 nmol inhibition of food
VPDPR Intravenous _ Rat _
(highest dose) intake (after 120
minutes).[3]
) Suppressed
Enterostatin ) . :
- Intraperitoneal 120 nmol Rat intake of a high-
(unspecified) .
fat diet.[4]
) Suppressed
Enterostatin _ , _
-~ Intragastric 120 nmol Rat intake of a high-
(unspecified) )
fat diet.[4]
. Reduced intake
Enterostatin Intracerebroventr ] ]
N _ 1 nmol Rat of a high-fat diet.
(unspecified) icular
[4]
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Reduced food

VPDPR Intraperitoneal Not specified Rat )
intake.[5]
] ] Reduced food
VPDPR Third ventricle Low doses Rat )
intake.[5]
Reduced intake
Intracerebroventr 0.5 pg/h (chronic of high-fat diet
VPDPR , o Rat
icular infusion) and lowered
body weight.[6]
Selectively
decreased the
Intracerebroventr _ _
VPDPR el 200 ng Rat intake of a high-
icular

fat diet by 45%.
[7]

Experimental Protocols
l. Solid-Phase Peptide Synthesis (SPPS) of Rat
Enterostatin (APGPR)

This protocol outlines the manual synthesis of the APGPR sequence using Fmoc (9-
fluorenylmethoxycarbonyl) chemistry.

Materials:

e Fmoc-Arg(Pbf)-Wang resin
¢ Fmoc-Pro-OH

e Fmoc-Gly-OH

e Fmoc-Ala-OH

e Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

o Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Solid-phase synthesis vessel

Shaker

Procedure:

e Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour in the synthesis
vessel.

e Fmoc Deprotection:

Drain the DMF.

[¢]

[¢]

Add the 20% piperidine/DMF solution to the resin.

[e]

Agitate for 20 minutes at room temperature.

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

o

e Amino Acid Coupling (Proline):

[¢]

In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in
DMF.

Add the activated amino acid solution to the deprotected resin.

[e]

[e]

Agitate for 2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

o

» Repeat Synthesis Cycle: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH
and Fmoc-Ala-OH.

o Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to
yield the free N-terminal peptide on the resin.
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Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol
(3x). Dry the resin under vacuum.

Il. Cleavage and Deprotection

Materials:

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole /
1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Cold diethyl ether
Centrifuge and tubes

Fume hood

Procedure:

Place the dried peptide-resin in a reaction vessel within a fume hood.

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of
resin).

Stir the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate.
Wash the resin with a small amount of fresh TFA.

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large
volume of cold diethyl ether.

Centrifuge the mixture to pellet the crude peptide.
Decant the ether and wash the peptide pellet with cold ether twice more.

Dry the crude peptide pellet under vacuum.
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lll. Purification by Preparative Reversed-Phase HPLC
(RP-HPLC)

Instrumentation and Materials:

o Preparative HPLC system with a UV detector

e Preparative C18 column (e.g., 21.2 x 250 mm, 10 pm)
» Mobile Phase A: 0.1% TFA in water

¢ Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

o Lyophilizer

Procedure:

o Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
Filter the solution to remove any particulates.

o Method Development (Analytical Scale): It is recommended to first optimize the separation
on an analytical C18 column to determine the retention time of the target peptide and
develop an efficient gradient. A typical starting gradient is 5-60% B over 30 minutes.

» Preparative Purification:

o

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

o

Inject the dissolved crude peptide onto the column.

[¢]

Apply a linear gradient optimized from the analytical run. For example, a shallow gradient
around the elution time of the peptide (e.g., 10-40% B over 40 minutes) will improve
resolution.

o

Monitor the elution profile at 220 nm.

o Fraction Collection: Collect fractions corresponding to the main peptide peak.
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o Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

e Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >95%). Freeze the
pooled fractions and lyophilize to obtain the purified peptide as a white powder.

IV. Purity and Identity Confirmation

Mass Spectrometry:

» Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS
or MALDI-TOF) to verify the correct synthesis of the APGPR sequence (expected mass:
496.6 g/mol ).

Analytical RP-HPLC:

 Inject a small amount of the final lyophilized product onto an analytical C18 column to
confirm its high purity.

V. In Vivo Bioactivity Assay: Assessment of Fat Intake
Inhibition in Rats

This protocol is a general guideline for assessing the anorectic effect of the synthesized
enterostatin.

Animals and Housing:

e Male Sprague-Dawley rats.

« Individually housed with ad libitum access to water.
e Maintain on a 12-hour light/dark cycle.

Diet:

e Provide a choice of two diets: a high-fat diet (e.g., 45% kcal from fat) and a low-fat diet (e.g.,
10% kcal from fat).

Procedure:
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o Acclimation: Acclimate the rats to the two-choice diet for at least one week.

o Fasting: Fast the rats overnight (approximately 16-18 hours) before the experiment, with free
access to water.

o Peptide Administration:
o Dissolve the purified, lyophilized enterostatin in sterile saline.

o Administer the peptide via the desired route (e.g., intraperitoneal injection,
intracerebroventricular infusion). Doses can be selected based on the data in Table 2.

o A control group should receive a vehicle (saline) injection.
e Food Intake Measurement:
o Immediately after injection, provide pre-weighed amounts of the high-fat and low-fat diets.

o Measure the food intake of each diet at specific time points (e.g., 1, 2, 4, and 24 hours) by
weighing the remaining food. Account for any spillage.

o Data Analysis:

o Calculate the cumulative food intake (in grams and kcal) for each diet and for the total
intake.

o Compare the food intake between the enterostatin-treated group and the vehicle-treated
control group using appropriate statistical tests (e.g., t-test or ANOVA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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